molecular formula C10H8ClNS B13965159 7-Chloro-2-cyclopropyl-1,3-benzothiazole

7-Chloro-2-cyclopropyl-1,3-benzothiazole

Cat. No.: B13965159
M. Wt: 209.70 g/mol
InChI Key: GRAZNSGGFYHOHK-UHFFFAOYSA-N
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Description

7-Chloro-2-cyclopropyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-cyclopropyl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the cyclization of 2-aminothiophenol with cyclopropyl ketone in the presence of a chlorinating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-cyclopropyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 7-Chloro-2-cyclopropyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the activity of enzymes essential for bacterial cell wall synthesis. In cancer research, it may interfere with signaling pathways that regulate cell growth and apoptosis, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,3-benzothiazole: Similar structure but lacks the cyclopropyl group.

    3-Chloro-1,2-benzisothiazole: Different position of the chlorine atom and a different ring structure.

    2-Cyclopropyl-1,3-benzothiazole: Similar structure but lacks the chlorine atom.

Uniqueness

The presence of both a chlorine atom and a cyclopropyl group in 7-Chloro-2-cyclopropyl-1,3-benzothiazole makes it unique compared to other benzothiazole derivatives

Properties

Molecular Formula

C10H8ClNS

Molecular Weight

209.70 g/mol

IUPAC Name

7-chloro-2-cyclopropyl-1,3-benzothiazole

InChI

InChI=1S/C10H8ClNS/c11-7-2-1-3-8-9(7)13-10(12-8)6-4-5-6/h1-3,6H,4-5H2

InChI Key

GRAZNSGGFYHOHK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(S2)C(=CC=C3)Cl

Origin of Product

United States

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